molecular formula C16H24N2O2 B7928801 [4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid

[4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928801
M. Wt: 276.37 g/mol
InChI Key: RWTUSEAGUBNKIB-UHFFFAOYSA-N
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Description

[4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid: is an organic compound that features a cyclohexylamino group bonded to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid typically involves the following steps:

    Formation of the Benzyl-methyl-amino Group: This can be achieved by reacting benzylamine with formaldehyde and a secondary amine under reductive amination conditions.

    Cyclohexylamino Group Introduction: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction involving cyclohexylamine and an appropriate leaving group.

    Acetic Acid Moiety Addition:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl-methyl-amino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the cyclohexylamino group, potentially converting it to a cyclohexyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl-methyl-amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: N-oxides of the benzyl-methyl-amino group.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine:

    Pharmaceuticals: Due to its structural features, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced durability or conductivity.

Mechanism of Action

The mechanism of action of [4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic outcomes.

Comparison with Similar Compounds

  • [4-(Benzyl-amino)-cyclohexylamino]-acetic acid
  • [4-(Methyl-amino)-cyclohexylamino]-acetic acid
  • [4-(Cyclohexylamino)-benzylamino]-acetic acid

Uniqueness:

  • Structural Features: The presence of both benzyl-methyl-amino and cyclohexylamino groups in [4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid provides unique steric and electronic properties that differentiate it from similar compounds.
  • Reactivity: The compound’s reactivity profile, particularly in oxidation and substitution reactions, sets it apart from its analogs.

Properties

IUPAC Name

2-[[4-[benzyl(methyl)amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-18(12-13-5-3-2-4-6-13)15-9-7-14(8-10-15)17-11-16(19)20/h2-6,14-15,17H,7-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTUSEAGUBNKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCC(CC2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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